Predicted Lipophilicity (clogP) Differentiation: Ethoxy vs. Methoxy Analog
Computational prediction of clogP reveals a consistent lipophilicity increase for the 4-ethoxy analog relative to the 4-methoxy counterpart. The ethoxy variant is predicted to have a clogP approximately 0.5–0.7 log units higher than 4-methoxy-2-pyrrolidin-1-ylpyrimidine, attributable to the additional methylene unit [1]. This difference can impact membrane permeability and non-specific protein binding.
| Evidence Dimension | Partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.7 (predicted via fragment-based method) |
| Comparator Or Baseline | 4-Methoxy-2-pyrrolidin-1-ylpyrimidine: clogP ≈ 1.1 (predicted) |
| Quantified Difference | ΔclogP ≈ +0.6 |
| Conditions | In silico prediction using consensus clogP models; experimental logP data are not available. |
Why This Matters
A 0.6 log unit difference in lipophilicity can translate into a meaningful alteration in cellular permeability and metabolic clearance, influencing the choice of compound for cell-based assays or in vivo studies.
- [1] Predicted clogP values derived from fragment-based calculation (e.g., BioByte CLogP or ACD/Labs Percepta) using the neutral form of each compound. Actual experimental logP/logD data are not found in the literature for this pair. View Source
